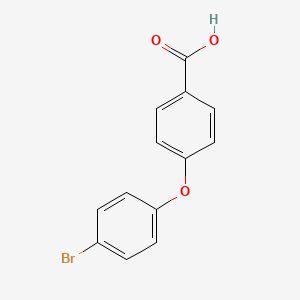

4-(4-Bromophenoxy)benzoic acid

Descripción

Academic Context and Research Trajectory of Phenoxybenzoic Acid Derivatives

The study of phenoxybenzoic acid derivatives has a rich history rooted in the exploration of aromatic compounds and their versatile applications. The core structure, a diaryl ether linkage connecting two substituted benzene (B151609) rings, provides a robust scaffold for a wide range of chemical modifications. This has led to extensive research into their synthesis and properties.

Early research often focused on the fundamental synthesis of these compounds, with the Ullmann condensation being a cornerstone reaction. wikipedia.orgiitk.ac.in This reaction involves the copper-promoted coupling of an aryl halide with a phenol (B47542) to form a diaryl ether. wikipedia.org While effective, traditional Ullmann conditions often required harsh reaction conditions, such as high temperatures. wikipedia.org

The research trajectory has since evolved towards the development of milder and more efficient synthetic methodologies. This includes the use of various catalysts and ligands to promote the C-O bond formation under more benign conditions. mdpi.com For instance, the use of copper iodide with catalysts like L-proline or picolinic acid has been reported to facilitate the Ullmann coupling reaction. mdpi.com

In recent years, the focus has increasingly shifted towards the functional applications of phenoxybenzoic acid derivatives. Researchers are actively exploring their potential in various fields, driven by the need for new materials and therapeutic agents. nih.govresearchgate.net For example, studies have investigated the synthesis of 3-phenoxybenzoic acid derivatives as potential VEGFR-2 inhibitors, which play a role in tumor growth. nih.gov Other research has focused on creating carbothioamide and carboxamide derivatives of 3-phenoxybenzoic acid for similar anticancer applications. researchgate.net

Furthermore, the structural similarity of some phenoxybenzoic acid derivatives to naturally occurring compounds has spurred interest in their biological activities. ontosight.ai This includes investigations into their antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai The ongoing research in this area highlights the continued importance of phenoxybenzoic acid derivatives as a versatile platform for scientific discovery.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-bromophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZGWHFUVISZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400833 | |

| Record name | 4-(4-Bromophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21120-68-3 | |

| Record name | 4-(4-Bromophenoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21120-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 4 Bromophenoxy Benzoic Acid and Its Precursors

Established and Emerging Reaction Pathways for Phenoxybenzoic Acid Formation

The creation of the diaryl ether linkage is the critical step in synthesizing the 4-(4-bromophenoxy)benzoic acid backbone. This is primarily achieved through cross-coupling reactions that form a carbon-oxygen (C-O) bond between two aryl groups.

Palladium-Catalyzed Coupling Reactions for C-O Bond Formation

Modern organic synthesis has increasingly favored palladium-catalyzed reactions for the formation of diaryl ethers due to their milder conditions and broader substrate scope compared to traditional methods. nih.gov These reactions typically involve the coupling of an aryl halide with a phenol (B47542). For the synthesis of a this compound precursor, this would involve reacting a 4-halobenzoic acid derivative with 4-bromophenol, or conversely, 4-bromohalobenzene with a 4-hydroxybenzoic acid derivative.

Key to the success of these reactions is the choice of ligand attached to the palladium catalyst. Sterically hindered and electron-rich phosphine-based ligands have been shown to promote the transformation effectively. nih.gov For instance, a catalyst system employing a bulky biarylphosphine ligand (L8) in combination with a reactive palladium source, [(cinnamyl)PdCl]₂, facilitates the C–O cross-coupling under mild conditions, sometimes even at room temperature. nih.govacs.org

Another significant advancement is the use of N-heterocyclic carbene (NHC) ligands. organic-chemistry.org Catalyst systems generated in situ from Pd(OAc)₂ and 1,3-dialkylimidazolinium salts have proven efficient for coupling various phenols with aryl chlorides, yielding good to excellent results (74–96%) with low catalyst loadings. organic-chemistry.orgthieme-connect.com These NHC-based catalysts are often more robust and avoid the air sensitivity associated with some phosphine (B1218219) ligands. organic-chemistry.org

The traditional approach to diaryl ether synthesis is the Ullmann condensation, which uses a copper catalyst, often in stoichiometric amounts, and requires harsh reaction conditions with high temperatures (125–220 °C). nih.govwikipedia.org While effective, these conditions limit the reaction's applicability for more sensitive molecules. nih.gov Modern modifications have been developed that use catalytic amounts of copper under milder conditions. nih.gov

| Catalytic System | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Palladium with Biarylphosphine Ligands | Toluene/DME, K₃PO₄, 60-100 °C | High yields, mild conditions, broad scope | Ligand cost and sensitivity | nih.gov |

| Palladium with N-Heterocyclic Carbene (NHC) Ligands | Toluene, NaH, 100 °C | Robust, air-stable precursors, phosphine-free | Requires strong base (NaH) | organic-chemistry.orgthieme-connect.com |

| Traditional Ullmann (Copper) | Polar solvents (e.g., DMF), >200 °C | Established method | Harsh conditions, stoichiometric copper, limited scope | nih.govwikipedia.org |

Functional Group Interconversions and Aromatic Substitutions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. solubilityofthings.comimperial.ac.uk This strategy is crucial for preparing the necessary precursors and for the final step in synthesizing this compound.

One common synthetic route involves an initial coupling reaction to form a precursor like methyl 4-(4-bromophenoxy)benzoate, which is then converted to the final carboxylic acid. smolecule.com The hydrolysis of the methyl ester to the corresponding carboxylic acid is a classic example of FGI. smolecule.comvulcanchem.com This reaction is typically performed in aqueous conditions with either an acid or a base catalyst.

Alternatively, the benzoic acid moiety can be generated through the oxidation of a benzylic functional group. For instance, a precursor such as 1-(4-methylphenoxy)-4-bromobenzene could be synthesized via a C-O coupling reaction. The methyl group can then be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or a cobalt/bromide catalyst system with oxygen. imperial.ac.ukgoogle.com This approach allows for the formation of the diaryl ether bond prior to the introduction of the acid functionality.

Derivatization Strategies of this compound

Once synthesized, this compound serves as a versatile building block for more complex molecules. Its two distinct functional moieties—the carboxylic acid and the bromine atom—can be selectively modified. chemimpex.com

Synthesis of Carboxylic Acid Derivatives (e.g., Esters, Amides)

The carboxylic acid group is readily converted into a variety of derivatives, most commonly esters and amides.

Esters: Esterification is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid. ontosight.ai For example, reacting the parent acid with methanol (B129727) yields methyl 4-(4-bromophenoxy)benzoate. smolecule.com Another method involves using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the condensation between the carboxylic acid and an alcohol. ontosight.ai

Amides: Amides are synthesized by coupling the carboxylic acid with an amine. This transformation often requires "activating" the carboxylic acid first, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂). farmaciajournal.com The resulting acyl chloride is highly reactive and readily couples with a primary or secondary amine to form the corresponding amide. farmaciajournal.comnanobioletters.com Direct amidation methods that avoid the isolation of the acyl chloride have also been developed, using coupling agents or specialized catalysts. acs.orgajrcps.com For instance, the borate (B1201080) reagent B(OCH₂CF₃)₃ can directly promote the condensation of a carboxylic acid and an amine at elevated temperatures. acs.org

| Derivative Type | General Structure | Synthetic Method | Reagents | Reference |

|---|---|---|---|---|

| Ester | R-COO-R' | Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | ontosight.ai |

| Amide | R-CO-NR'R'' | Acyl Chloride Pathway | 1. SOCl₂ 2. Amine (HNR'R'') | farmaciajournal.com |

| Amide | R-CO-NR'R'' | Direct Coupling | Amine (HNR'R''), Coupling Agent (e.g., DCC, B(OCH₂CF₃)₃) | acs.orgajrcps.com |

Transformations Involving the Bromine Moiety (e.g., Cross-Coupling Reactions)

The bromine atom on the phenoxy ring is a versatile handle for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. smolecule.com This allows for the construction of complex biaryl or substituted aromatic structures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This method is highly effective for creating a new C-C bond between the brominated ring and another aryl or vinyl group. smolecule.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. organic-chemistry.orglibretexts.org This reaction forms a new C-C bond at the alkene position, displacing a hydrogen atom, and is highly selective for producing trans-substituted alkenes. organic-chemistry.orgmasterorganicchemistry.com The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

Other cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes) or Buchwald-Hartwig amination (with amines), can also be employed to further functionalize the molecule at the bromine position.

Design and Synthesis of Complex Polymeric Precursors and Oligomeric Structures

This compound and its derivatives are valuable monomers for the synthesis of high-performance polymers and oligomers. chemimpex.com The rigid aromatic backbone of the molecule imparts desirable thermal and mechanical properties to the resulting materials. chemimpex.com

One of the most significant applications is as a building block for specialty polymers like polyether ether ketone (PEEK). google.com The synthesis of such polymers often involves nucleophilic aromatic substitution reactions where the phenoxide end of one monomer displaces a halide on another, creating long polyether chains. The carboxylic acid or bromine functionalities can be used to control polymerization, create cross-linking sites, or to attach the polymer to other structures. The ability to create well-defined oligomeric structures also allows for the precise tuning of material properties for applications in coatings, adhesives, and advanced composites. chemimpex.com

Comprehensive Spectroscopic Analysis and Structural Elucidation of 4 4 Bromophenoxy Benzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-Resolution ¹H and ¹³C NMR Studies for Proton and Carbon Environments

High-resolution ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within the 4-(4-bromophenoxy)benzoic acid molecule.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons are observed. The protons on the benzoic acid ring and the bromophenoxy ring appear as multiplets due to spin-spin coupling with neighboring protons. The chemical shifts of these protons are influenced by the electron-withdrawing and electron-donating effects of the substituent groups.

The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group typically appears at a downfield chemical shift. The carbon atoms in the aromatic rings show distinct signals, with those directly bonded to the bromine atom and the ether linkage exhibiting characteristic chemical shifts.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-bromo-2-(3-(N-(4-bromophenyl)sulfamoyl)-4-methylbenzamido)benzoic acid | 10.80 (s, 1H), 8.92 (d, 1H), 8.51 (d, 1H), 8.04 (dd, 1H), 7.98 (d, 1H), 7.62 (d, 1H), 7.44 (dd, 1H), 7.42-7.40 (m, 2H), 7.08-7.06 (m, 2H), 3.40 (br s, 1H), 2.66 (s, 3H) | Not available |

| 4-bromo-2-(3-(N-(3-chlorophenyl)sulfamoyl)-4-methylbenzamido)benzoic acid | 10.91 (s, 1H), 8.93 (d, 1H), 8.55 (d, 1H), 8.06 (dd, 1H), 7.99 (d, 1H), 7.63 (d, 1H), 7.44 (dd, 1H), 7.27 (t, 1H), 7.13-7.10 (m, 2H), 7.05 (m, 1H), 3.42 (br s, 1H), 2.68 (s, 3H) | 168.0, 161.5, 140.1, 139.8, 137.1, 136.2, 132.1, 131.9, 131.3, 130.3, 129.8, 129.5, 126.6, 126.1, 124.5, 121.8, 120.6, 116.5, 115.2, 114.2, 18.1 |

| 2-(3-(N-(3,4-dichlorophenyl)sulfamoyl)-4-methylbenzamido)benzoic acid | 11.03 (s, 1H), 8.67 (dd, 1H), 8.55 (d, 1H), 8.08 (dd, 2H), 7.68 (m, 1H), 7.64 (d, 1H), 7.50 (d, 1H), 7.28 (d, 1H), 7.24 (m, 1H), 7.12 (dd, 1H), 3.38 (br s, 1H), 2.67 (s, 3H) | 170.6, 163.4, 141.7, 141.2, 138.0, 137.9, 134.9, 134.2, 133.0, 132.1, 132.0, 131.9, 131.8, 128.7, 126.1, 123.8, 120.5, 120.3, 118.8, 117.3, 20.2 |

| 2-(3-(N-(3-chlorophenyl)sulfamoyl)-4-methylbenzamido)benzoic acid | 10.88 (s, 1H), 8.67 (dd, 1H), 8.55 (d, 1H), 8.09-8.06 (m, 2H), 7.68 (m, 1H), 7.63 (d, 1H), 7.27-7.23 (m, 2H), 7.12-7.09 (m, 2H), 7.04 (m, 1H), 3.40 (br s, 1H), 2.67 (s, 3H) | 170.1, 162.9, 141.2, 140.7, 138.8, 137.8, 134.4, 133.6, 133.5, 132.5, 132.4, 131.4, 131.3, 131.1, 128.2, 123.4, 123.3, 120.0, 118.1, 116.9, 19.7 |

| Note: The data presented is for derivatives of this compound as found in the provided search results. cdc.gov |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignments

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms, providing a complete structural assignment. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the aromatic rings, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum. columbia.edu

Mass Spectrometry (MS) for Precise Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. measurlabs.com This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₃H₉BrO₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. measurlabs.com The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in a distinctive M and M+2 peak in the mass spectrum.

Fragmentation Pattern Analysis for Structural Characterization

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. libretexts.org For this compound, characteristic fragmentation pathways would include:

Loss of a hydroxyl radical (-OH): This would result in a peak at m/z corresponding to the acylium ion [M-17]⁺. libretexts.org

Loss of a carboxyl group (-COOH): This would lead to a fragment corresponding to the bromophenoxy-phenyl cation [M-45]⁺. libretexts.org

Cleavage of the ether bond: This can lead to fragments corresponding to the bromophenoxy radical or cation and the benzoic acid radical or cation. The fragmentation of derivatives containing a 4-bromophenyl group often results in a characteristic ion pair at m/z 169 and 171. researchgate.net

Vibrational Spectroscopy Applications (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. cdc.govrsc.orgchemicalbook.comspectrabase.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. docbrown.info The C-O stretching of the ether linkage and the carboxylic acid will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. The C-Br stretching vibration typically appears at lower wavenumbers. spectrabase.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the benzene (B151609) rings and the C=O stretching vibration will also be observable.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl | C=O stretch | ~1700 |

| Ether & Carboxylic Acid | C-O stretch | 1200-1300 |

| Aromatic | C-H stretch | 3000-3100 |

| Aromatic | C=C stretch | 1400-1600 |

| Bromoalkane | C-Br stretch | 500-600 |

Electronic Absorption Spectroscopy (UV-Vis) for π-Electron Systems and Electronic Transitions

The electronic absorption spectrum of this compound is dictated by its extended π-electron system, which includes two phenyl rings bridged by an ether oxygen atom, a carboxyl group, and a bromo substituent. The molecule contains multiple chromophores (the benzene rings) and auxochromes (-COOH, -O-, -Br) that influence the position and intensity of absorption bands. The UV-Vis spectrum is expected to be dominated by high-energy π→π* transitions characteristic of aromatic systems.

The spectrum of benzene, the fundamental chromophore, exhibits three absorption bands: a high-intensity E1 band (~184 nm), a lower-intensity E2 band (~204 nm), and a weak, fine-structured B-band (~256 nm). In this compound, the conjugation between the two rings via the oxygen atom and the presence of substituents are expected to cause bathochromic (red) shifts in these bands. The lone pair electrons on the ether oxygen and the bromine atom, as well as the carbonyl oxygen of the carboxylic acid, can also participate in n→π* transitions, though these are typically much weaker than the π→π* transitions and may be obscured.

For comparison, benzoic acid in an acidic aqueous solution displays its primary B-band absorption at approximately 230 nm and a secondary C-band (corresponding to the B-band in benzene) around 274 nm. rsc.org The introduction of the 4-bromophenoxy group is anticipated to shift these absorptions to longer wavelengths due to the extension of the conjugated system. Biphenyl derivatives, which also feature two connected aromatic rings, typically show strong absorption in the 250–300 nm range arising from π→π* transitions. Therefore, this compound is predicted to have strong absorption maxima within this region, reflecting the electronic transitions across the entire molecular framework.

| Expected Absorption Band (nm) | Transition Type | Associated Molecular Moiety |

|---|---|---|

| ~200-240 | π→π* (E-band like) | Phenyl Rings |

| ~260-300 | π→π* (B-band like) | Conjugated Biphenyl Ether System |

| >300 (weak) | n→π* | Carbonyl Group (C=O) |

X-ray Crystallography for Solid-State Structural Determination

While a specific single-crystal X-ray diffraction study for this compound is not widely available in public databases as of this writing, its solid-state structure can be reliably predicted based on the extensive crystallographic data of analogous benzoic acid derivatives. Carboxylic acids, particularly aromatic ones, exhibit highly predictable and robust patterns of intermolecular interactions that govern their crystal packing.

It is anticipated that this compound would crystallize in a common space group for carboxylic acids, such as the monoclinic P2₁/c or the triclinic P-1. The fundamental and most dominant structural motif would be the formation of a centrosymmetric dimer, where two molecules are linked by a pair of strong O—H···O hydrogen bonds between their carboxylic acid groups. This is a nearly universal feature in the crystal structures of benzoic acids.

| Crystallographic Parameter | Predicted Value / Type | Basis for Prediction |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common for substituted benzoic acids |

| Space Group | P2₁/c or P-1 | Prevalence of centrosymmetric packing |

| Molecules per Asymmetric Unit (Z') | 1 | Typical for simple, rigid molecules |

| Dominant Supramolecular Synthon | Carboxylic Acid Dimer | Based on virtually all known benzoic acid structures |

The supramolecular architecture of solid-state this compound is expected to be a multi-layered assembly stabilized by a hierarchy of intermolecular forces.

Hydrogen Bonding: The primary interaction governing the crystal structure is the hydrogen bonding between carboxylic acid groups. Two molecules of this compound are expected to form a planar, eight-membered ring motif (an R²₂(8) ring in graph-set notation) through two strong and cooperative O—H···O hydrogen bonds. This interaction is highly directional and results in the formation of a stable dimeric building block.

| Interaction Type | Donor (D) - H ··· Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

|---|---|---|---|

| Carboxylic Acid Dimer | O—H ··· O=C | 2.60 - 2.70 | ~170 - 180 |

π-π Stacking: Once the primary hydrogen-bonded dimers are formed, these units will pack in the crystal lattice to maximize van der Waals forces. Given the large, planar aromatic surfaces of the molecule, π-π stacking interactions are highly probable. These interactions occur when the electron-rich π systems of the phenyl rings from adjacent dimers stack on top of each other. This is typically observed in a parallel-displaced or offset arrangement, which is more energetically favorable than a direct face-to-face orientation. In co-crystals of 4-bromobenzoic acid, π-π stacking interactions have been observed with centroid-to-centroid distances ranging from 3.6 to 3.9 Å. iucr.org Similar interactions are expected to play a significant role in stabilizing the crystal structure of the title compound.

In addition to these primary forces, weaker interactions such as C—H···O and halogen bonds (e.g., Br···O or Br···Br) may provide further stability to the three-dimensional crystal lattice, connecting the layers of stacked dimers.

Theoretical and Computational Chemistry Studies of 4 4 Bromophenoxy Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for studying the electronic structure and molecular geometry of 4-(4-bromophenoxy)benzoic acid. DFT methods, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set like 6-311++G(d,p), are frequently used to optimize the molecular geometry and predict vibrational frequencies. researchgate.netresearchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and stability. researchgate.net

The optimization process seeks the lowest energy conformation of the molecule, providing a theoretical structure that can be compared with experimental data if available. For similar aromatic carboxylic acids, DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental results from techniques like X-ray diffraction. researchgate.net The theoretical vibrational spectra (FT-IR and FT-Raman) can also be computed, and the assignment of vibrational modes is often aided by potential energy distribution (PED) analysis. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. orientjchem.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. bohrium.com

A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. For aromatic compounds, these orbitals are typically distributed over the π-system. In this compound, the HOMO and LUMO would be expected to be delocalized across the phenyl rings and the carboxylic acid group. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, which are related to the transitions between these orbitals. researchgate.net

The following table illustrates the type of data obtained from HOMO-LUMO analysis for a related brominated compound, as specific data for this compound is not available in the searched literature.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Illustrative data for a related brominated compound.

Prediction of Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. bohrium.com These descriptors, derived from conceptual DFT, provide a theoretical framework for predicting how the molecule will behave in a chemical reaction.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. bohrium.com

The table below presents hypothetical calculated values for these descriptors for this compound, based on typical values for similar compounds.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.66 |

Illustrative data for a related brominated compound.

Elucidation of Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effects of a solvent on a solute molecule. ijraset.com In the PCM model, the solvent is treated as a continuous dielectric medium, and the solute is placed in a cavity within this medium.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, these are expected to be around the oxygen atoms of the carboxylic group and the ether linkage.

Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid.

Green regions: Correspond to areas of neutral potential.

The MEP surface provides a visual representation of the molecule's reactivity and can help in understanding intermolecular interactions, such as hydrogen bonding. bohrium.com

Estimation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in optical switching and frequency conversion. Computational methods can be used to predict the NLO properties of molecules like this compound. The key NLO parameters that are calculated include:

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The first-order NLO response, which is responsible for effects like second-harmonic generation.

DFT calculations can provide reliable estimates of these properties. nih.gov Molecules with large dipole moments, significant charge transfer characteristics, and extended π-conjugated systems often exhibit high NLO activity. The presence of donor and acceptor groups can enhance these properties. For this compound, the interplay between the electron-withdrawing bromine atom and the carboxylic acid group, and the electron-donating ether linkage, could lead to interesting NLO properties.

Below is a table with hypothetical NLO data for this compound, based on values reported for similar organic molecules.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 2.5 |

| Mean Polarizability (α) (a.u.) | 200 |

| First Hyperpolarizability (β) (a.u.) | 500 |

Illustrative data for a related brominated compound.

Applications of 4 4 Bromophenoxy Benzoic Acid in Advanced Materials Science

Precursors for Liquid Crystals and Advanced Display Technologies

The development of liquid crystals (LCs) is foundational to modern display technologies. The performance of these displays is highly dependent on the specific properties of the liquid crystalline compounds used. Molecules designed for liquid crystal applications typically possess a rigid, elongated (calamitic) shape, which promotes the formation of ordered, fluid phases known as mesophases.

4-(4-Bromophenoxy)benzoic acid serves as an important structural motif for creating such calamitic molecules. chemimpex.com Its two connected phenyl rings provide the necessary rigidity and linear geometry. The terminal carboxylic acid group offers a convenient point for chemical modification, allowing it to be linked to other molecular fragments to create more complex structures with tailored liquid crystalline properties. For instance, the carboxylic acid can be esterified with various alcohols, including those containing chiral centers or long alkyl chains, to systematically tune the melting points and the temperature ranges of the desired mesophases (e.g., nematic, smectic).

Research into benzoic acid derivatives has shown their utility as building blocks for liquid crystals. lookchem.com For example, thermotropic liquid crystals are often formed through the dimerization of aromatic carboxylic acids via hydrogen bonding, which effectively lengthens the rigid core of the molecule and stabilizes the mesophase. anjs.edu.iq While this compound itself may not be mesomorphic, its derivatives, created by esterification or by forming hydrogen-bonded complexes, are designed to exhibit these properties. anjs.edu.iqrsc.org The synthesis of such materials often involves traditional esterification methods or palladium-catalyzed cross-coupling reactions to build the final complex molecular architecture. tandfonline.com

The table below details the phase transition temperatures of representative calamitic liquid crystals derived from benzoic acid structures, illustrating the types of mesophases that can be achieved.

| Compound Name | Structure | Phase Transition Temperatures (°C) | Mesophase Type(s) |

| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) | A three-ring benzoate-based calamitic liquid crystal. | Cr ↔ 104.7 ↔ SmC ↔ 170.8 ↔ N ↔ 201.3 ↔ Iso | Smectic C (SmC), Nematic (N) |

| 4-((4-(decyloxy) phenoxy) carbonyl) phenyl thiophene-2-carboxylate (B1233283) [2TWC10] | A thiophene-based calamitic mesogen. | Cr ↔ 101.3 ↔ N ↔ 115.8 ↔ Iso | Nematic (N) |

| (E)-1-decyl-4-[(4-decyloxyphenyl)diazenyl]pyridinium bromide | An ionic liquid crystal. | Cr ↔ 117 ↔ SmA ↔ 134 ↔ Iso | Smectic A (SmA) |

| Data sourced from multiple studies for illustrative purposes. rsc.orgnih.govorientjchem.org Cr = Crystalline, SmC = Tilted Smectic, N = Nematic, SmA = Smectic A, Iso = Isotropic Liquid. |

Building Blocks for Specialty Polymers, Coatings, and Adhesives

In polymer chemistry, this compound is utilized as a monomer or a building block to produce specialty polymers with enhanced properties. chemimpex.com The incorporation of its rigid, aromatic diaryl ether structure into a polymer backbone can significantly improve the thermal stability, mechanical strength, and chemical resistance of the resulting material. These characteristics are highly sought after for applications in high-performance coatings, adhesives, and engineering plastics. chemimpex.comontosight.ai

The general process for incorporating this compound into a polyester, for example, would involve a polycondensation reaction. The carboxylic acid group of the molecule reacts with a diol monomer. The resulting polymer chain features the rigid bromophenoxy-benzoyl unit as a repeating segment. The presence of the bromine atom also imparts a degree of flame retardancy and increases the polymer's density. Furthermore, the ether linkage in the backbone provides a degree of conformational flexibility, which can improve processability compared to polymers made from more rigid, fully conjugated monomers.

The applications for polymers derived from this building block are extensive:

Coatings and Adhesives: Polymers incorporating this structure can be formulated into industrial coatings and adhesives that offer superior adhesion and resistance to environmental degradation.

Engineering Plastics: It can be used to synthesize high-temperature-resistant plastics for use in automotive and aerospace components where thermal and mechanical stability are critical. ontosight.ai

Electronic Components: Its derivatives can be used to produce insulating materials and resins for encapsulating electronic parts. chemicalbook.com

Intermediates in the Synthesis of Dyes and Pigments

This compound serves as a crucial intermediate in the synthesis of certain dyes and pigments. chemimpex.com While the molecule itself is not colored, its aromatic structure can be chemically modified to create a chromophore, the part of a molecule responsible for its color. The synthesis of many commercial dyes, particularly azo dyes, relies on aromatic amines and phenols as precursors.

This compound can be converted into a useful precursor for dye synthesis through standard organic reactions. For example, the carboxylic acid group can be converted to an amine via reactions like the Curtius or Hofmann rearrangement. Alternatively, nitration of the aromatic rings followed by reduction would also yield an amino group. The resulting amino-derivative, 4-amino-4'-bromodiphenyl ether, could then serve as a diazo component.

In a typical azo dye synthesis, this amino-derivative would be treated with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This highly reactive intermediate is then immediately reacted with a coupling component—typically an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative—to form the final azo dye. The extended conjugation system created by the N=N (azo) bridge linking the aromatic rings is what gives the molecule its color.

The specific shade and properties of the resulting dye can be fine-tuned by the choice of the coupling component and by further modifications to the this compound backbone. The bromine atom can also be replaced with other functional groups using transition metal-catalyzed cross-coupling reactions to further alter the dye's properties. Related compounds like 4-aminobenzoic acid are well-established intermediates in the synthesis of azo dyes and other functional organic materials. sarex.comscholarsresearchlibrary.com

Contributions to the Development of Organic Light-Emitting Diodes (OLEDs) and Functional Plastics via Derivatization

The precise molecular engineering required for materials used in Organic Light-Emitting Diodes (OLEDs) and other functional plastics often begins with versatile building blocks like this compound. Through chemical derivatization, this compound is transformed into more complex molecules with specific electronic and physical properties suitable for these advanced applications.

In the context of OLEDs, materials must possess excellent charge transport capabilities, high photoluminescent quantum yields, and good thermal and morphological stability. Derivatives of this compound can be designed to serve as components in various layers of an OLED device. For instance, research has shown that related brominated phenoxy structures can be used to synthesize molecules for the emissive or charge-transporting layers of an OLED. mdpi.comsemanticscholar.org

The derivatization process typically involves two key reactive sites on the molecule:

The Carboxylic Acid Group: This group can be converted into esters or amides. This is useful for attaching the core structure to other functional units or for creating monomers for polymerization. For example, reacting it with specific amine-containing molecules can lead to the formation of hole-transporting or electron-transporting materials.

The Bromo Group: The bromine atom is particularly valuable as it serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions). These reactions allow for the precise construction of highly conjugated systems by forming new carbon-carbon or carbon-nitrogen bonds. This is a common strategy for building the complex, often dendritic or polymeric, molecules used in OLEDs. vulcanchem.com

Similarly, for functional plastics like polyimides or specialty polyesters, derivatization is key. semanticscholar.org The di-functional nature of this compound (after converting the bromo- group to another reactive site like a hydroxyl or amino group) allows it to be used as a monomer in polycondensation reactions, leading to high-performance polymers with tailored properties. chemicalbook.comsemanticscholar.org

The table below provides examples of derivatization reactions that can be applied to this compound or related structures to create materials for OLEDs and functional plastics.

| Derivatization Reaction | Reagents/Catalysts | Resulting Functional Group/Linkage | Application |

| Esterification | Alcohol, Acid Catalyst | Ester (-COOR) | Monomer for polyesters, LC synthesis |

| Amidation | Amine, Coupling Agent (e.g., EDC) | Amide (-CONHR) | Synthesis of polyamides, OLED materials |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl linkage (-Ar-Ar') | Building conjugated OLED materials |

| Ullmann Coupling | Phenol, Cu catalyst, Base | Diaryl ether (-O-Ar') | Synthesis of polyetherimides, OLED host materials |

| Nucleophilic Aromatic Substitution | Amine, Strong Base | Amino group (-NHR) | Precursor for hole-transport materials |

| EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. This table illustrates general synthetic strategies. |

Biological Activity and Medicinal Chemistry Research Involving 4 4 Bromophenoxy Benzoic Acid and Its Derivatives

Role as a Pharmaceutical Intermediate in Drug Discovery and Development

4-(4-Bromophenoxy)benzoic acid is a versatile compound that serves as a crucial pharmaceutical intermediate in the synthesis of more complex molecules. chemimpex.comdapinpharma.com Intermediates are the chemical compounds produced during the synthesis of an active pharmaceutical ingredient (API). dapinpharma.com They are essential building blocks that enable controlled chemical modifications to achieve the desired structure, purity, and potency of the final drug substance. dapinpharma.com The unique structure of this compound, featuring an aromatic carboxylic acid with a bromophenoxy group, enhances its reactivity, making it a valuable scaffold in organic synthesis and medicinal chemistry. chemimpex.com Its role is pivotal in creating new materials and advanced intermediates for research and industrial applications. chemimpex.com

Research has specifically highlighted the use of this compound as an important intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com The synthesis of novel compounds with potential therapeutic effects often relies on foundational molecules like this benzoic acid derivative. nih.govnih.gov For instance, various benzoic acid and acetophenone (B1666503) derivatives have been isolated and shown to exhibit potent inhibitory effects on superoxide (B77818) anion generation and elastase release in human neutrophils, which are key markers of inflammation. nih.gov Derivatives of 2-(2,3-dimethylanilino)benzoic acid have also been synthesized and evaluated for their in-vitro anti-inflammatory activity, with some showing effects comparable to the standard drug diclofenac (B195802) sodium. rasayanjournal.co.in While direct anti-inflammatory data on the parent compound is limited in the provided context, its established role as a precursor underscores its importance in the synthetic pathways leading to new anti-inflammatory agents. chemimpex.comsapub.org

Antimicrobial Research and Drug Design

The scaffold of this compound is a recurring motif in the design and synthesis of novel antimicrobial agents. Benzoic acid and its derivatives have a long-standing reputation for antimicrobial activity and are used in various applications, including pharmaceuticals. researchgate.net The structural features of this compound make it a valuable starting point for creating derivatives with potential efficacy against a range of microbial pathogens. chemimpex.comijpcbs.com

Derivatives incorporating the 4-(4-bromophenoxy) moiety have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. In one study, coordination polymers derived from a ligand containing the 4-bromophenoxy group were tested for toxicity against several bacterial strains. ijpcbs.com These metal-based compounds were found to be effective bactericidal agents. ijpcbs.com

Another area of research involves N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, which have shown significant activity, particularly against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus. plos.org Some of these synthesized compounds exhibited potency comparable to or even better than the commercial antibiotic penicillin against B. subtilis. plos.org However, most of these specific derivatives displayed weaker activity against Gram-negative strains such as Pseudomonas aeruginosa and Escherichia coli. plos.org

| Derivative Type | Bacterial Strain (Gram-Positive) | Activity/Result | Reference |

|---|---|---|---|

| Coordination polymers with 4-bromophenoxy group | Bacillus subtilis | Toxic | ijpcbs.com |

| Coordination polymers with 4-bromophenoxy group | Staphylococcus aureus | Toxic | ijpcbs.com |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3j) | Bacillus subtilis | MIC: 1.12 µg/mL | plos.org |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) | Bacillus subtilis | MIC: 0.78 µg/mL (More potent than penicillin) | plos.org |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3s) | Staphylococcus aureus | Moderate Activity | plos.org |

| Derivative Type | Bacterial Strain (Gram-Negative) | Activity/Result | Reference |

|---|---|---|---|

| Coordination polymers with 4-bromophenoxy group | Escherichia coli | Toxic | ijpcbs.com |

| Coordination polymers with 4-bromophenoxy group | Salmonella typhi | Toxic | ijpcbs.com |

| Coordination polymers with 4-bromophenoxy group | Klebsiella promioe | Toxic | ijpcbs.com |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3s) | Escherichia coli | MIC: 12.50 µg/mL (Moderate Activity) | plos.org |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3p) | Pseudomonas aeruginosa | MIC: 12.50 µg/mL (Moderate Activity) | plos.org |

The exploration of this compound derivatives extends to their potential as antifungal agents, with studies showing activity against various fungal pathogens, including the opportunistic yeast Candida albicans. ijpcbs.comnih.gov Coordination polymers containing the 4-bromophenoxy moiety have been shown to be toxic to plant pathogenic fungi such as Aspergillus niger and Candida albicans. ijpcbs.com

In other research, salicylanilide (B1680751) esters, including a derivative N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide, were evaluated for their antifungal properties. nih.gov The ester of this compound, 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate, demonstrated high potency with a minimum inhibitory concentration (MIC) of 0.49 µmol/L against certain moulds. nih.gov Generally, moulds showed higher susceptibility to these derivatives than yeasts. nih.gov

| Derivative Type | Fungal Strain | Activity/Result | Reference |

|---|---|---|---|

| Coordination polymers with 4-bromophenoxy group | Candida albicans | Toxic | ijpcbs.com |

| Coordination polymers with 4-bromophenoxy group | Aspergillus niger | Toxic | ijpcbs.com |

| Coordination polymers with 4-bromophenoxy group | Trichoderma harsianum | Toxic | ijpcbs.com |

| Coordination polymers with 4-bromophenoxy group | Mucor mucedo | Toxic | ijpcbs.com |

| Coordination polymers with 4-bromophenoxy group | Botrytis cinerea | Toxic | ijpcbs.com |

| 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate | Moulds | MIC ≥ 0.49 µmol/L | nih.gov |

| 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate | Yeasts | MIC ≥ 1.95 µmol/L | nih.gov |

The mechanisms through which derivatives of this compound exert their antimicrobial effects are multifaceted. For metal-containing coordination polymers, the enhanced antimicrobial activity is often explained by Overtone's concept of cell permeability and Tweedy's chelation theory. ijpcbs.com According to Overtone's concept, the lipid membrane surrounding a cell favors the passage of lipid-soluble materials, and chelation can increase the lipophilic nature of a compound. ijpcbs.com This increased lipophilicity enhances penetration into the microbial cell, potentially disrupting membrane integrity or interfering with cellular processes. ijpcbs.com

For pyrazole-based derivatives, a more specific mechanism has been proposed. Certain N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues have been identified as potent inhibitors of bacterial DNA gyrase. plos.org This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial death. plos.org For example, one derivative, compound 3k, was shown to strongly inhibit DNA gyrase from both Staphylococcus aureus and Bacillus subtilis. plos.org

Antioxidant Properties and Free Radical Scavenging Assays

Derivatives of phenoxy benzoic acids have been investigated for their ability to act as antioxidants by scavenging harmful reactive oxygen species (ROS). nih.gov Studies on 4-(4-phenoxybenzoyl)benzoic acid derivatives (PBADs), which are structurally related to this compound, have shown that these compounds can directly scavenge hydroxyl radicals (HO•) and singlet oxygen (¹O₂). nih.gov Using techniques like electron spin resonance and spectrophotometry, researchers found that while these compounds did not scavenge the superoxide radical (O₂•⁻), they were effective against other ROS. nih.gov

The interaction between these derivatives and singlet oxygen was quantified, with measured quenching rate constants in the range of (0.8–2.6) x 10⁸ M⁻¹ s⁻¹. nih.gov However, it was also noted that under certain conditions, these compounds could exhibit prooxidant abilities, enhancing the production of hydroxyl radicals. nih.gov Other research into triazole-bridged derivatives has also demonstrated significant free radical scavenging activity in DPPH and ABTS assays, indicating the potential of this chemical class in combating oxidative stress. mdpi.comijpbs.com Theoretical studies on benzoic acid derivatives further support these findings, suggesting that the hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) are plausible mechanisms for their antioxidant action. preprints.org

| Derivative/Compound Class | Assay/Target | Result | Reference |

|---|---|---|---|

| 4-(4-Phenoxybenzoyl)benzoic acid derivatives (PBADs) | Hydroxyl radical (HO•) | Directly scavenged | nih.gov |

| 4-(4-Phenoxybenzoyl)benzoic acid derivatives (PBADs) | Singlet oxygen (¹O₂) | Directly scavenged (Rate constants: 0.8–2.6 x 10⁸ M⁻¹ s⁻¹) | nih.gov |

| 4-(4-Phenoxybenzoyl)benzoic acid derivatives (PBADs) | Superoxide radical (O₂•⁻) | Not scavenged; prooxidant effect observed | nih.gov |

| Triazole-bridged benzoheterazole dendrimers | DPPH and ABTS assays | Showed antioxidant properties | mdpi.com |

Enzyme Inhibition Studies and Target Identification

The core structure of this compound, featuring a diaryl ether linkage, is a common motif in various biologically active molecules. Researchers have explored its derivatives for their potential to inhibit a range of enzymes implicated in disease.

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.gov Inhibition of these enzymes is a key strategy for treating inflammatory diseases. rug.nl While direct studies on this compound were not prominent, research on related structures provides insight. For instance, a study on 4-(4-bromophenyl)-2,2'-bipyridine (BPBP), a compound derived from a bromophenyl starting material, found that while the ligand itself had insignificant lipoxygenase inhibition activity, its transition metal complexes with Ruthenium(II), Iron(II), and Cobalt(II) showed promising activity. nih.govresearchgate.net The Ruthenium complex was the most active, with an IC50 value of 32.1µM, which was comparable to the standard, Baicalein. researchgate.net This suggests that the bromophenyl moiety can be incorporated into scaffolds that, upon further modification or complexation, can effectively inhibit lipoxygenase.

Cyclooxygenase (COX) enzymes are central to the production of prostaglandins (B1171923) from arachidonic acid and exist in two main isoforms, COX-1 and COX-2. nih.govjst.go.jp COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation, making it a major target for anti-inflammatory drugs. jst.go.jpgoogle.com The diaryl ether and related biaryl structures are scaffolds for potent COX inhibitors. acs.org For example, modifying the N-substituted indole-3-acetic acid framework of indomethacin (B1671933) can lead to selective COX-2 inhibition. acs.org Similarly, diaryl heterocycles like celecoxib (B62257) are well-known selective COX-2 inhibitors. jst.go.jp

Research into m-terphenylamine derivatives has identified them as selective COX-1 inhibitors, with several compounds showing IC50 values in the micromolar range and high selectivity over COX-2. nih.gov While specific COX inhibition data for this compound is not detailed in the available literature, its structural similarity to known COX inhibitors suggests it as a candidate for such activity. The presence of a halogen on one of the phenyl rings is a feature seen in many COX inhibitors, where it can influence binding and selectivity. acs.org

Derivatives containing the bromophenyl structural element have been investigated for their inhibitory effects on several other microbial enzymes.

Sortase A: This enzyme is a virulence factor in Gram-positive bacteria, anchoring surface proteins to the cell wall. mdpi.comnih.gov Its inhibition is an anti-virulence strategy that may pose a low risk for resistance development. mdpi.com Known inhibitors of Sortase A include a wide variety of chemical scaffolds such as flavonoids, quinones, and derivatives of cinnamic acid. mdpi.com Although the bromophenyl moiety is a common feature in medicinal chemistry, specific studies detailing the activity of this compound derivatives against Sortase A are not prominently featured in the reviewed literature.

Metallo-β-lactamase-1 (MBL-1): MBLs are zinc-dependent enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics, including last-resort carbapenems. nih.govnih.govgoogle.com The development of MBL inhibitors is a critical area of research. nih.govgoogle.comresearchgate.net Studies have shown that derivatives containing a bromophenyl group can be potent MBL inhibitors. For example, 3-(4-Bromophenyl)-6,7-dihydro-5H- researchgate.netnih.govacs.orgtriazolo[3,4-b] nih.govnih.govthiazine was identified as the most potent inhibitor in its series against the B1 subclass MBL VIM-2, with an IC50 value of 38.36 μM and demonstrated selectivity for this enzyme over other β-lactamases. nih.gov Furthermore, a patent for MBL inhibitors listed (S)-2-(4-bromophenyl)-4,5-dihydro-5,5-dimethylthiazole-4-carboxylic acid as a relevant compound. google.com

Enoyl Reductase: The enoyl-acyl carrier protein (ACP) reductase is a crucial enzyme in the type II fatty acid synthesis (FAS-II) pathway in bacteria and parasites like Toxoplasma gondii, making it an attractive drug target. nih.govresearchgate.net Research on diaryl ether derivatives as inhibitors of T. gondii enoyl reductase (TgENR) has revealed that the presence of a strong electron-withdrawing group on one of the aromatic rings can enhance activity. nih.gov In another study, a series of benzohydrazides, including N′-(2-(4-Bromophenyl)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide , were synthesized and evaluated as potential dual inhibitors of enoyl ACP reductase and dihydrofolate reductase. mdpi.com

Protein Binding Interactions and Pharmacokinetic Implications

The interaction of drug candidates with plasma proteins, particularly Human Serum Albumin (HSA), is a critical determinant of their pharmacokinetic profile, affecting their distribution, free concentration, and half-life. acs.org

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and binds to a wide variety of exogenous substances, including many drugs. nih.govacs.org This binding is often studied using fluorescence spectroscopy, as HSA's intrinsic fluorescence, primarily from the Tryptophan-214 residue in subdomain IIA, is quenched upon ligand binding. acs.org

A study systematically investigated the HSA binding affinities of several druglike scaffolds, including the diphenyl ether core structure of this compound. nih.govacs.org The binding was characterized by determining the Stern-Volmer quenching constant (Ksv) and the binding affinity constant (Ka). The results demonstrated that this compound binds to HSA with a notable affinity. nih.govacs.org

| Compound | Substituent (X) | Substituent (Y) | Ksv (x 10⁵ M⁻¹) | Ka (x 10⁵ M⁻¹) |

|---|---|---|---|---|

| This compound | Br | COOH | 2.64 | 9.18 |

| 4-(4-Fluorophenoxy)benzoic acid | F | COOH | 1.04 | 5.67 |

Ksv: Stern-Volmer quenching constant; Ka: Binding affinity constant. Data sourced from ACS Pharmacology & Translational Science nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into effective drugs. For derivatives of this compound, SAR can be inferred from the enzyme inhibition and protein binding data. iomcworld.comacs.org

Regarding HSA binding, the data clearly indicates that the nature of the halogen substituent on the phenoxy ring influences binding affinity. The bromo-derivative exhibits a significantly higher binding affinity (Ka = 9.18 x 10⁵ M⁻¹) compared to the fluoro-derivative (Ka = 5.67 x 10⁵ M⁻¹). nih.govacs.org This suggests that the greater size and lipophilicity of the bromine atom compared to fluorine contribute to more favorable interactions within the HSA binding pocket. nih.govacs.org

In the context of enzyme inhibition, the bromophenyl group appears to be a favorable feature for several targets. For MBL inhibitors, scaffolds incorporating a 4-bromophenyl group have shown potent activity. nih.gov Similarly, for enoyl reductase inhibitors based on a diaryl ether scaffold, strong electron-withdrawing groups like bromo on the B-ring were found to improve inhibitory activity against the T. gondii enzyme. nih.gov This highlights the importance of the electronic properties and steric bulk of the substituent in achieving potent enzyme inhibition.

Conversely, for lipoxygenase inhibition, the 4-(4-bromophenyl)-2,2'-bipyridine ligand itself was inactive, only showing activity when complexed with a metal ion. nih.govresearchgate.net This indicates that for some targets, the bromophenyl moiety alone is insufficient for activity and requires a more complex molecular architecture to achieve the desired biological effect. These varied results underscore that SAR is highly target-specific, and the role of the 4-(4-bromophenoxy) group can range from being a key pharmacophore to a structural component requiring further functionalization.

In Silico Biological Evaluation and Molecular Docking Studies

In silico methods, including molecular docking and computational toxicity predictions, have become indispensable tools in modern drug discovery and chemical research. These techniques allow for the rapid assessment of the biological potential and safety profiles of novel compounds, thereby guiding synthetic efforts and minimizing resource expenditure. For this compound and its derivatives, these computational studies provide crucial insights into their interactions with biological targets and their potential toxicities.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.govnih.gov This analysis helps in understanding the basis of a compound's biological activity by elucidating the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.

While comprehensive docking studies across a wide range of targets for this compound itself are not extensively detailed in the available literature, research on its binding affinity with key proteins and studies on structurally related derivatives provide valuable information.

One significant study investigated the interaction of this compound with Human Serum Albumin (HSA), a crucial transport protein in the bloodstream that affects the pharmacokinetics of many drugs. nih.gov HSA contains two primary drug-binding sites, and the binding of a compound to this protein can influence its distribution and availability. nih.gov The study found that this compound binds to HSA with a binding affinity constant (Ka) of 2.64 ± 0.61 × 10⁵ M⁻¹. nih.gov The presence of the bromine atom on the diphenyl ether scaffold was noted to enhance binding affinity compared to unsubstituted diphenyl ether. nih.gov This suggests that the bromophenoxy moiety plays a significant role in the molecular recognition and binding process with this protein.

In silico studies on other benzoic acid derivatives further illustrate the utility of this approach. For instance, docking studies on derivatives against the SARS-CoV-2 main protease have been used to predict antiviral potential by analyzing binding affinity and interactions with active site amino acid residues. nih.govnih.gov Similarly, research on benzoic acid derivatives from Bjerkandera adusta involved molecular docking to investigate their binding to cathepsins B and L, supporting findings from cell-based assays. mdpi.comnih.gov These studies, while not directly on this compound, highlight the methodologies used to predict and analyze the ligand-protein interactions of this class of compounds.

| Derivative/Analog | Target Protein | Key Findings/Interactions |

| This compound | Human Serum Albumin (HSA) | Binds with a Ka of 2.64 × 10⁵ M⁻¹, indicating a strong interaction. The bromine atom enhances binding affinity. nih.gov |

| Benzoic acid derivatives | SARS-CoV-2 Main Protease | Docking studies used to predict binding affinity and interactions with active site residues to evaluate antiviral potential. nih.govnih.gov |

| Benzoic acid derivatives (from Bjerkandera adusta) | Cathepsins B and L | In silico studies showed compounds were putative binders of both enzymes, corroborating cell-based assay results. mdpi.comnih.gov |

| N'-acetyl-benzohydrazide derivatives | Enoyl ACP Reductase & DHFR | Docking studies revealed interactions with key amino acid residues similar to known ligands. mdpi.com |

Computational toxicology assesses the potential adverse effects of chemical substances. For this compound, hazard classifications from safety data sheets provide an initial toxicity profile. It is classified as acutely toxic (Oral, Category 4), a skin sensitizer (B1316253) (Category 1), an eye irritant (Category 2), and acutely hazardous to the aquatic environment (Category 1). sigmaaldrich.com

More detailed toxicity assessments often rely on in silico models and in vitro assays on derivatives. For example, studies on novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which share a bromophenyl structural element, included toxicity evaluation on the freshwater cladoceran Daphnia magna. psecommunity.orgdntb.gov.ua This type of aquatic ecotoxicity testing is crucial for assessing environmental impact.

Research on other halogenated benzoic acids also provides context. A study on the subchronic oral toxicity of 4-chlorobenzoic acid in rats classified it as moderately hazardous (Hazard Class III). rjpbr.com The study noted that its administration led to disorders with a predominant effect on the hepatorenal system, including increased urea (B33335) concentration and aminotransferase activity, as well as fatty liver dystrophy. rjpbr.com Given the structural similarity, these findings suggest potential areas of toxicological concern for this compound that would warrant further experimental investigation.

| Compound/Derivative | Toxicity Type | Observation/Prediction |

| This compound | Mammalian Toxicity | Acute Tox. 4 (Oral), Skin Sens. 1, Eye Irrit. 2. sigmaaldrich.com |

| This compound | Aquatic Ecotoxicity | Aquatic Acute 1. sigmaaldrich.com |

| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | Aquatic Ecotoxicity | Tested for toxicity on Daphnia magna. psecommunity.orgdntb.gov.ua |

| 4-Chlorobenzoic acid | Mammalian Toxicity | Classified as moderately hazardous (Class III); predominant effect on the hepatorenal system in rats. rjpbr.com |

Potential as Precursors for Agrochemicals (e.g., Herbicides, Fungicides, Pesticides)

The chemical structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including those with applications in agriculture. The compound serves as a building block in the formulation of herbicides and pesticides, where its incorporation can contribute to improved efficacy and selectivity for crop protection. chemimpex.com

The presence of the bromophenoxy group is a key feature, as halogenated aromatic compounds are integral to many active agrochemical ingredients. Derivatives of this compound can be synthesized to create a diverse range of potential agrochemicals. For instance, its ester, Methyl 4-(4-bromophenoxy)benzoate, is also recognized as an important intermediate in organic synthesis for various fields, including the development of new materials and biologically active compounds. smolecule.com

Furthermore, other bromophenyl derivatives, such as 1-(4-Bromophenyl)cyclopropanecarboxylic acid, are explicitly mentioned as precursors in the development of agrochemicals like pesticides and herbicides. lookchem.com This highlights a broader trend of utilizing brominated phenyl derivatives as scaffolds in agrochemical research and development. The reactivity of the carboxylic acid group in this compound allows for its conversion into esters, amides, and other functional groups, facilitating the creation of a wide array of final products for agricultural use. chemimpex.com

Advanced Analytical Methodologies for 4 4 Bromophenoxy Benzoic Acid in Research

Chromatographic Techniques for High-Purity Assessment and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are the cornerstone for assessing the purity and quantifying 4-(4-Bromophenoxy)benzoic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. Commercial specifications for this compound often cite a purity of 97% or greater as determined by HPLC. chemimpex.comsigmaaldrich.comcymitquimica.comchemscene.com The method typically employed is reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The separation principle is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mixture of an aqueous buffer (such as acetate (B1210297) buffer) and an organic modifier (like methanol (B129727) or acetonitrile) is commonly used as the mobile phase. A UV detector is typically used for detection, as the aromatic rings and the carboxylic acid group in the molecule absorb UV light effectively.

While specific operational parameters for this compound are not extensively published in public literature, a typical HPLC method for a similar compound, 4-(bromomethyl)benzoic acid, utilizes a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com A similar setup would be expected for the analysis of this compound.

Interactive Data Table: Illustrative HPLC Parameters for Benzoic Acid Derivatives

| Parameter | Typical Setting | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for aromatic carboxylic acids. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Ensures good solubility and peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Detection | UV at 230-254 nm | The aromatic structure allows for strong UV absorbance. |

| Temperature | Ambient or slightly elevated (e.g., 30 °C) | Controls retention time and peak shape. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids like this compound, a derivatization step is typically required before GC-MS analysis. research-solution.com Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester.

Common derivatizing agents for carboxylic acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. research-solution.com The resulting derivative is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This allows for unambiguous identification of the compound.

Role as a Reagent in Specialized Analytical Methods

Beyond its own analysis, this compound and similar brominated aromatic compounds can serve as valuable reagents in specialized analytical methods. chemimpex.com The presence of the bromine atom provides a unique isotopic signature that can be exploited for detection and quantification.

In one advanced application, a similar compound, 4-bromo-N-methylbenzylamine (4-BNMA), is used as a derivatizing agent for carboxylic acids in liquid chromatography-mass spectrometry (LC-MS) analysis. researchgate.net The derivatization introduces the bromo-benzyl group onto the target carboxylic acids. The fragmentation of these derivatives in the mass spectrometer produces a characteristic ion pair with a distinct isotopic pattern due to the presence of bromine (79Br and 81Br isotopes). This allows for the selective identification and profiling of carboxylic acids in complex mixtures. researchgate.net

Given its structure, this compound has the potential to be used in a similar fashion, for example, by converting it into a reactive derivative that can then tag other molecules of interest for sensitive and selective analysis by mass spectrometry. However, specific published methods employing this compound as a primary derivatizing reagent are not widely documented. Its primary role in an analytical context, as supported by available literature, is as a well-characterized building block where its own purity, assessed by methods like HPLC, is paramount. chemimpex.com

Emerging Research Frontiers and Future Perspectives for 4 4 Bromophenoxy Benzoic Acid

Design and Synthesis of Advanced Derivatives with Tailored Physicochemical and Biological Properties

The core structure of 4-(4-bromophenoxy)benzoic acid serves as a foundational template for the design and synthesis of a diverse array of advanced derivatives. Researchers are modifying this scaffold to fine-tune its physicochemical and biological properties for specific applications, ranging from pharmaceuticals to agrochemicals. chemimpex.com By introducing various functional groups and altering the molecular architecture, scientists can modulate properties such as solubility, stability, and bioactivity.

One area of focus is the synthesis of derivatives with enhanced biological activity. For instance, the synthesis of novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has been explored, demonstrating the potential for creating compounds with antioxidant properties. mdpi.com The modification of the carboxylic acid group into amides, esters, or more complex heterocyclic structures is a common strategy to create new chemical entities with potentially improved therapeutic effects. Research into benzoic acid derivatives has led to the development of potent antagonists for targets like the VLA-4 receptor, indicating the therapeutic potential of this class of compounds. nih.gov

The following table outlines examples of derivative classes and their potential property enhancements:

| Derivative Class | Synthetic Approach | Potential Property Enhancement | Relevant Research Area |

| Amides and Peptides | Amide bond formation with amino acids or amines. | Improved biological targeting and activity. | Pharmaceutical Development |

| Esters | Esterification of the carboxylic acid group. | Modified solubility and bioavailability. | Agrochemicals, Pharmaceuticals chemimpex.com |

| Heterocyclic Derivatives | Cyclization reactions involving the carboxylic acid or other parts of the scaffold. | Novel biological activities (e.g., antimicrobial, anticancer). mdpi.com | Medicinal Chemistry |

| Polymeric Derivatives | Incorporation as a monomer unit in polymerization reactions. | Enhanced thermal and mechanical properties. | Materials Science chemimpex.com |